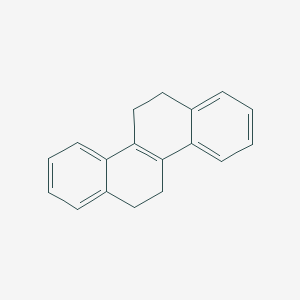

5,6,11,12-四氢基蒽

描述

5,6,11,12-Tetrahydrochrysene is a chemical compound with the molecular formula C18H16 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon .

Synthesis Analysis

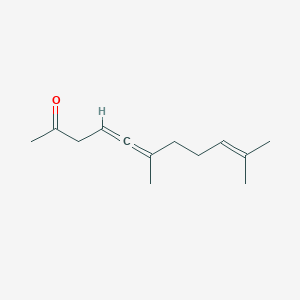

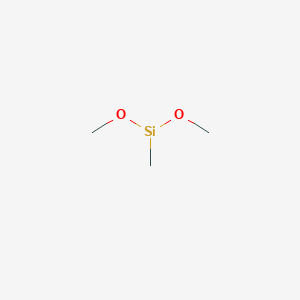

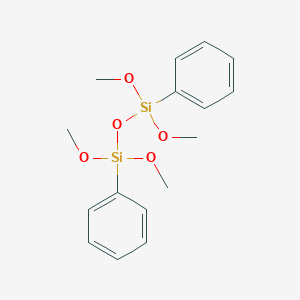

The synthesis of 5,6,11,12-Tetrahydrochrysene involves several steps. One study reports the oxidation of 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene with m-chloroperbenzoic acid, which yielded 2,8-dimethoxy-4b,5,6,10b,11,12-hexahydro-4b,10b-epoxychrysene . Further treatment with methylmagnesium bromide afforded a mixture of 2,8-dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene and 2,8-dimethoxy-5,6-dihydrochrysene .Molecular Structure Analysis

The molecular structure of 5,6,11,12-Tetrahydrochrysene consists of 18 carbon atoms and 16 hydrogen atoms . It contains multiple aromatic bonds and several six-membered rings .科学研究应用

Visualization of the Estrogen Receptor in Living Cells

Specific Scientific Field

Molecular Endocrinology

Summary of the Application

THC-based fluorescent nonsteroidal estrogens have been used as vital cytological stains to visualize the estrogen receptor (ER) in a model receptor expression system .

Methods of Application or Experimental Procedures

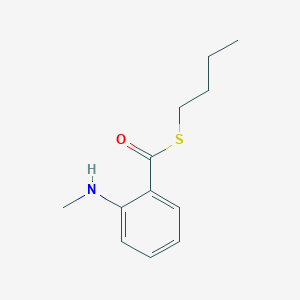

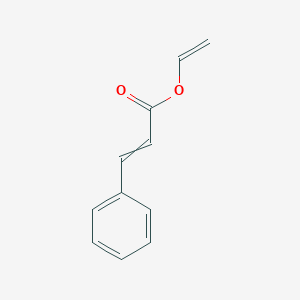

The THC-based estrogen fluorophores embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence . These probes bind with high affinity to human ER and stimulate the transcriptional activity of this receptor .

Results or Outcomes

The strong fluorescence of the estrogenic THCs permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . The staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .

Cytotoxicity Against Breast Cancer Cells

Specific Scientific Field

Bioorganometallic Chemistry

Summary of the Application

THC compounds have been shown to have strong cytotoxic effects against both the hormone-dependent MCF-7 and hormone-independent MDA-MB-231 breast cancer cell lines .

Methods of Application or Experimental Procedures

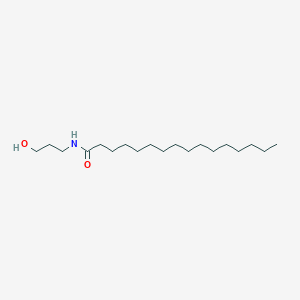

A series of analogous amine and acetamide compounds were presented, including 2-ferrocenyl-1-(4-aminophenyl)-1-phenyl-but-1-ene and 2-ferrocenyl-1-(4-N-acetylaminophenyl)-1-phenyl-but-1-ene .

Results or Outcomes

The replacement of a phenol group by an aniline or acetanilide group enhances the cytotoxicity of these compounds against breast cancer cells .

Calcium Channel Blocker

Specific Scientific Field

Pharmacology

Summary of the Application

THC derivatives have been found to act as calcium channel blockers . These compounds can inhibit the flow of calcium ions into cells, which is a crucial process for the transmission of electrical signals in the heart and other tissues .

Methods of Application or Experimental Procedures

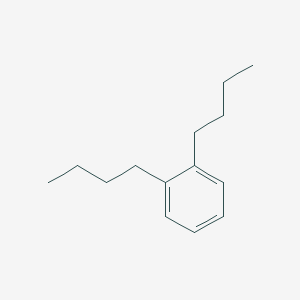

The application of THC derivatives, which are inherently fluorescent, high-affinity ligands for estrogen receptors (ERs), has been studied . These compounds possess the stilbene moiety and are fully rigid analogs of Diethylstilbestrol (DES) .

Results or Outcomes

Tetrahydrochrysenes were found to have selective affinity to ERh, and all the THC derivatives were found to act as calcium channel blockers .

In Situ Visualization of the Estrogen Receptor

Summary of the Application

THC-based fluorescent nonsteroidal estrogens have been used for in situ visualization of the estrogen receptor (ER) in a model receptor expression system .

Methods of Application or Experimental Procedures

The novel estrogen fluorophores are based on the rigidified stilbene-like structure of THC, and they embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence . These probes bind with high affinity to human ER and stimulate the transcriptional activity of this receptor .

Results or Outcomes

Enhancement of Cytotoxicity Against Breast Cancer Cells

Summary of the Application

The replacement of a phenol group by an aniline or acetanilide group enhances the cytotoxicity of 2-ferrocenyl-1,1-diphenyl-but-1-ene compounds against breast cancer cells .

Results or Outcomes

Studies have demonstrated the importance of the presence of a ferrocene group, a p-phenol, and a -system linking the two moieties, for a strong cytotoxic activity in vitro .

属性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,11,12-Tetrahydrochrysene | |

CAS RN |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)